molecular formula C16H15N3O2S2 B2933520 (E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 955633-30-4

(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

Cat. No.: B2933520
CAS No.: 955633-30-4
M. Wt: 345.44
InChI Key: HPQGAUUOSQVLNQ-WUKNDPDISA-N
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Description

This compound belongs to the class of benzo[d]thiazole-derived enaminones, characterized by a conjugated system involving a benzothiazole core substituted with an allyl group at position 3 and a methylthio group at position 4. The isoxazole-3-carboxamide moiety is attached via an imine linkage in the (E)-configuration.

Properties

IUPAC Name

5-methyl-N-(6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-4-7-19-13-6-5-11(22-3)9-14(13)23-16(19)17-15(20)12-8-10(2)21-18-12/h4-6,8-9H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQGAUUOSQVLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide, with CAS number 955633-30-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₆H₁₅N₃O₂S₂
  • Molecular Weight : 345.4 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of various precursors, often utilizing benzothiazole derivatives as starting materials. The specific synthetic route can vary depending on the desired substituents and functional groups.

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Compounds in the benzothiazole class have been shown to possess significant anti-inflammatory properties. For instance, derivatives have been tested for their ability to reduce inflammation in animal models, with some exhibiting over 70% inhibition at certain dosages .
  • Antibacterial Activity : The antibacterial efficacy of similar compounds has been assessed against various strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. In vitro studies indicate that certain derivatives can inhibit bacterial growth effectively, with zones of inhibition reported up to 28 mm .
  • Analgesic Activity : Analgesic properties have also been noted, particularly in compounds that combine anti-inflammatory and analgesic effects, making them suitable candidates for pain management therapies .

Case Studies

  • Anti-inflammatory Efficacy :
    • A study evaluated the anti-inflammatory effects of various benzothiazole derivatives in carrageenan-induced edema models. Compounds exhibited varying degrees of inhibition, with some achieving up to 72% reduction in swelling at higher doses (100 mg/kg) .
    • Table 1 summarizes the anti-inflammatory activities of selected compounds:
    CompoundDose (mg/kg)% Inhibition
    5d2531.4
    5d5044.8
    5d10072.2
    5e2530.6
    5e5036.4
    5e10068.8
  • Antibacterial Testing :
    • In vitro assessments revealed that certain derivatives exhibited significant antibacterial activity against multiple strains, with compound 5d showing maximum efficacy across all tested bacteria.
    • Table 2 presents the antibacterial activity data:
    CompoundZone of Inhibition (mm)
    5dK. pneumoniae: 28
    S. aureus: 24
    E. coli: 25

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations in Benzothiazole Derivatives

(a) Substituent Effects on the Benzothiazole Core
  • Target Compound: Features a 3-allyl and 6-(methylthio) substitution.
  • (E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide (): Differs in the 3-substituent (2-(methylthio)ethyl vs. allyl).
  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (): Substitutes the methylthio group with fluorine, introducing strong electron-withdrawing effects. Fluorine substitutions are known to enhance metabolic stability but may reduce solubility .
(b) Isoxazole vs. Other Heterocyclic Attachments
  • N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (): Replaces the benzothiazole core with a thiadiazole ring and lacks the methylthio substituent. Thiadiazoles are less electron-rich than benzothiazoles, which could alter reactivity in nucleophilic substitution reactions .

Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) IR (C=O peaks, cm⁻¹) Key MS Fragments (%)
Target Compound C₁₇H₁₆N₃O₂S₂ 374.46 Not reported ~1670 (C=O) Not available
(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2-ylidene)isoxazole-5-carboxamide C₁₆H₁₆N₃O₂S₂ 362.44 Not reported ~1675 (C=O) 362 (M⁺, 100%)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide C₂₃H₁₈N₄O₂S 414.49 290 1679, 1605 414 (M⁺, 5%), 104 (77%), 76 (100%)
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide C₁₇H₁₃F₂N₂OS 343.36 Not reported ~1685 (C=O) 343 (M⁺, 100%)

Key Observations :

  • The target compound’s allyl and methylthio substituents likely lower its melting point compared to rigid analogs like 8a (mp 290°C) due to reduced crystallinity .
  • IR spectra consistently show C=O stretches near 1670–1685 cm⁻¹, confirming the enaminone structure across analogs .

Q & A

Q. What synthetic routes are reported for (E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide, and how is the product characterized?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization and coupling reactions. For example, similar benzo[d]thiazole derivatives are prepared by stirring intermediates in HCl/dioxane (30°C, 1 hour) to remove protecting groups, followed by purification via column chromatography . Characterization typically employs ESI-MS for mass confirmation (e.g., observed m/z 640.20 vs. calculated 640.17) and NMR spectroscopy (¹H/¹³C) to verify tautomeric forms and regiochemistry .

Q. What structural motifs in this compound are critical for its biological activity?

Methodological Answer: The benzothiazole and isoxazole moieties are pharmacologically significant. The allyl group at position 3 and methylthio substitution at position 6 on the benzothiazole ring enhance membrane permeability, while the isoxazole carboxamide contributes to hydrogen bonding with target proteins . Computational docking studies (e.g., using AutoDock Vina) and comparative SAR analysis with analogs (e.g., replacing allyl with alkyl chains) are recommended to validate these hypotheses .

Q. How is the purity of this compound assessed, and what analytical methods are preferred?

Methodological Answer: Purity is confirmed via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) are used to ensure stoichiometric consistency . For tautomerism analysis, ¹H NMR in DMSO-d₆ at variable temperatures (25–60°C) resolves dynamic equilibria between enol and keto forms .

Advanced Research Questions

Q. What strategies can resolve low solubility of this compound in aqueous systems for in vivo studies?

Methodological Answer: Solubility optimization includes:

  • Derivatization : Introducing hydrophilic groups (e.g., sulfonate or PEG chains) at the allyl or methylthio positions without disrupting pharmacophores .
  • Formulation : Encapsulation in cyclodextrins or lipid nanoparticles (e.g., using solvent evaporation techniques) .
  • Co-solvents : Testing biocompatible solvents like DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .

Q. How can researchers address contradictions in reported antitumor activity across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time) or compound stability. To resolve:

  • Standardized Assays : Use NCI-60 cell panels with consistent protocols (72-hour exposure, SRB assay) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/mouse) to identify degradation products via LC-MS .
  • Target Engagement Studies : Confirm STING pathway activation (if applicable) using qPCR for IFN-β and IL-6 in THP-1 cells .

Q. What advanced techniques elucidate the compound’s tautomeric behavior in solution?

Methodological Answer: Tautomerism is probed using:

  • Variable Temperature NMR : Observing chemical shift changes in D₂O/DMSO-d₆ mixtures to track equilibrium shifts .
  • X-ray Crystallography : Resolving solid-state tautomeric forms (e.g., enol vs. keto) with single-crystal diffraction (synchrotron source recommended) .
  • DFT Calculations : Comparing experimental NMR data with B3LYP/6-31G(d) optimized structures to predict dominant tautomers .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer: SAR studies should focus on:

  • Core Modifications : Replacing the isoxazole with 1,2,4-oxadiazole to enhance metabolic stability .
  • Substituent Effects : Systematically varying the allyl group (e.g., propargyl or cyclopropyl) and methylthio (e.g., sulfoxide/sulfone) to assess impact on IC₅₀ values .
  • Bioisosteric Replacement : Testing thiazolo[5,4-d]pyrimidine as a benzothiazole substitute to improve solubility .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace dioxane with EtOAc/water biphasic systems to minimize genotoxic impurities .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate target specificity using siRNA knockdown .
  • Data Reproducibility : Share raw NMR/LC-MS files via repositories like Zenodo to enable cross-validation .

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